An In-Depth Technical Guide to the Molecular Structure of 6-Methoxy-2-phenylquinoline
An In-Depth Technical Guide to the Molecular Structure of 6-Methoxy-2-phenylquinoline
Introduction
Within the landscape of medicinal chemistry and drug development, the quinoline ring system stands out as a "privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, thereby serving as a foundational structure for a multitude of therapeutic agents. The versatility of the quinoline scaffold is well-documented, forming the core of drugs with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory activities.[4][5][6]
This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-2-phenylquinoline . This molecule incorporates three key pharmacophoric elements: the bicyclic quinoline core, an electron-donating methoxy group at the 6-position, and a phenyl substituent at the 2-position. This unique combination of features imparts specific physicochemical properties and biological activities, making it a compound of significant interest for researchers, scientists, and drug development professionals.
The purpose of this document is to provide a comprehensive technical overview of 6-methoxy-2-phenylquinoline. We will delve into its core molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and the spectroscopic techniques required for its unambiguous characterization. This guide is designed to serve as a practical and authoritative resource, bridging foundational chemistry with its application in modern therapeutic research.
Molecular Structure and Physicochemical Properties
The structural identity of 6-methoxy-2-phenylquinoline is defined by a quinoline core where a phenyl group is attached at position C2 and a methoxy group is attached at position C6. This arrangement dictates its steric and electronic properties, which are fundamental to its chemical reactivity and biological interactions.
Caption: 2D structure of 6-Methoxy-2-phenylquinoline.
The key physicochemical properties of this molecule are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-phenylquinoline | - |
| Molecular Formula | C₁₆H₁₃NO | [7] |
| Molecular Weight | 235.28 g/mol | [7] |
| CAS Number | 6340-55-2 | - |
| Appearance | Pale cream to brown crystalline powder | [8] |
| Melting Point | 59.0-69.0 °C | [8] |
| LogP (calculated) | ~3.8 | [7] |
| Solubility | Limited water solubility; soluble in polar organic solvents like DMSO and ethanol. | [9] |
| Topological Polar Surface Area | 22.1 Ų | [7] |
Synthesis and Mechanistic Insights
The construction of the 2-substituted quinoline core can be achieved through several classic named reactions. For 6-methoxy-2-phenylquinoline, the Friedländer synthesis is a particularly efficient and direct method.[5][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[11]
A logical and field-proven approach for this specific molecule is the reaction between 2-amino-5-methoxybenzophenone and acetophenone .
Causality in Experimental Design
The choice of the Friedländer synthesis is deliberate. Unlike the Doebner-von Miller or Skraup reactions, which can sometimes lead to mixtures of regioisomers with substituted anilines, the Friedländer approach offers high regioselectivity as the substitution pattern is pre-defined in the 2-aminoaryl ketone starting material.[12] The use of a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethanol facilitates both the initial aldol condensation and the subsequent intramolecular cyclization and dehydration required to form the aromatic quinoline ring.
Detailed Experimental Protocol: Friedländer Synthesis
Materials:
-
2-amino-5-methoxybenzophenone (1.0 eq)
-
Acetophenone (1.2 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (as solvent)
-
Hydrochloric Acid (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methoxybenzophenone (1.0 eq) and ethanol. Stir until dissolved.
-
Add acetophenone (1.2 eq) to the solution.
-
Add powdered potassium hydroxide (2.0 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize carefully with 1M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-methoxy-2-phenylquinoline.
Reaction Mechanism
The Friedländer synthesis proceeds via a two-stage mechanism: an initial intermolecular aldol condensation followed by an intramolecular cyclodehydration.[11][13]
Caption: Key stages of the Friedländer reaction mechanism.
Spectroscopic Characterization for Structural Elucidation
Unambiguous confirmation of the molecular structure of 6-methoxy-2-phenylquinoline relies on a combination of modern spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a complete picture of the molecule's connectivity and functional groups.
| Technique | Expected Data and Interpretation |
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~7.1-8.2 ppm (m, 10H): A complex series of multiplets for the 10 aromatic protons. Protons on the phenyl ring and the quinoline core will have distinct chemical shifts and coupling patterns. The H5 proton is often a doublet, while H7 and H8 show characteristic doublet of doublets or doublet patterns.[4] |
| ¹³C NMR | ~55 ppm: Signal for the methoxy (-OCH₃) carbon. ~105-160 ppm: A series of signals corresponding to the 15 aromatic carbons. Quaternary carbons (C-2, C-6, C-8a, C-5a, and the phenyl C-1') will have different intensities than protonated carbons. The C-2 carbon, being adjacent to nitrogen and bonded to the phenyl group, is expected to be significantly downfield.[4] |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 235, corresponding to the molecular weight of the compound (C₁₆H₁₃NO).[7] Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak is expected to be strong.[4][14] Fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group, leading to a peak at m/z = 220. |
| IR Spectroscopy | ~3050 cm⁻¹: C-H stretching for aromatic rings. ~2850 cm⁻¹: C-H stretching for the methoxy group. ~1620 cm⁻¹: C=N stretching of the quinoline ring.[4] ~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.[15][16] ~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).[4] |
Applications in Research and Drug Development
The 6-methoxy-2-phenylquinoline scaffold is not merely a synthetic curiosity; it is a platform for the development of potent bioactive molecules. Its structural features make it an attractive starting point for lead generation in various therapeutic areas.
-
P-glycoprotein (P-gp) Inhibition: Derivatives of 6-methoxy-2-arylquinolines have been investigated as potent inhibitors of P-glycoprotein.[17] P-gp is an efflux pump that is often overexpressed in multidrug-resistant cancer cells. Inhibiting P-gp can restore the efficacy of conventional chemotherapeutic agents, representing a critical strategy in oncology.[17]
-
Anticancer Agents: The broader quinoline class is a cornerstone of anticancer drug development.[1][4] The planar aromatic system of 6-methoxy-2-phenylquinoline is suitable for intercalation with DNA, and the scaffold can be further functionalized to target specific enzymes like kinases or polymerases that are crucial for cancer cell proliferation.
-
Building Block for Complex Molecules: The core structure serves as a versatile building block. The quinoline nitrogen can be quaternized, and the aromatic rings can undergo further electrophilic substitution, allowing for the creation of diverse chemical libraries for high-throughput screening.[3]
Caption: Conceptual workflow for utilizing the scaffold in drug discovery.
Conclusion
6-Methoxy-2-phenylquinoline is a structurally significant heterocyclic compound that combines the privileged quinoline scaffold with key substituents that modulate its electronic and steric properties. Its synthesis is readily achievable through established methods like the Friedländer synthesis, and its structure can be rigorously confirmed using a standard suite of spectroscopic techniques. The demonstrated potential of its derivatives, particularly in overcoming multidrug resistance in cancer, underscores its importance as a valuable platform for the design and development of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this potent molecular architecture in their scientific endeavors.
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